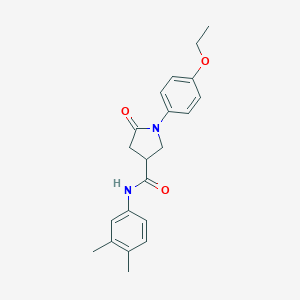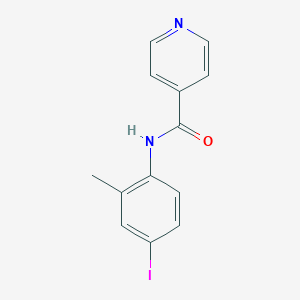![molecular formula C18H18NO2S+ B271350 5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium is a compound that has gained significant attention in scientific research due to its unique properties. It is a thiazolium salt that has been synthesized through a series of reactions and has shown potential in various applications.
作用機序
The mechanism of action of 5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium is not fully understood. However, it is believed to function by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then cause damage to cellular components, leading to cell death.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been shown to have anticancer effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium in lab experiments is its potential as a photosensitizer in photodynamic therapy. This allows for the selective destruction of cancer cells while leaving healthy cells unharmed. However, one limitation is the need for exposure to light, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for research on 5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium. One potential direction is the investigation of its potential as a photosensitizer in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies could be conducted to better understand its mechanism of action and its potential for use in other applications, such as wound healing or drug delivery.
合成法
The synthesis of 5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium involves a series of reactions. The starting material is 2-naphthylacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylthiazole to form the thiazol-3-yl derivative. The final step involves the reaction of this intermediate with 2-hydroxyethylamine to form the thiazolium salt.
科学的研究の応用
5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium has shown potential in various scientific research applications. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential as a photosensitizer in photodynamic therapy.
特性
分子式 |
C18H18NO2S+ |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H18NO2S/c1-13-18(8-9-20)22-12-19(13)11-17(21)16-7-6-14-4-2-3-5-15(14)10-16/h2-7,10,12,20H,8-9,11H2,1H3/q+1 |
InChIキー |
VMEZGXKZLKSVRK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC3=CC=CC=C3C=C2)CCO |
正規SMILES |
CC1=C(SC=[N+]1CC(=O)C2=CC3=CC=CC=C3C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)

![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)


![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
